Homolog of shikonin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

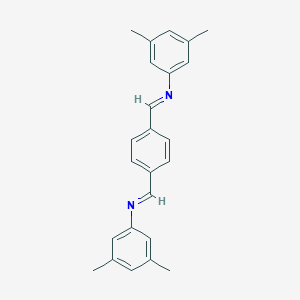

Homolog of shikonin is a useful research compound. Its molecular formula is C24H24N2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Shikonin has been extensively studied for its anticancer effects. Research indicates that shikonin can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : Shikonin induces apoptosis in cancer cells by activating pathways such as Ras/MAPK and PI3K/AKT, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

- Breast Cancer : A comprehensive review highlighted shikonin's ability to downregulate estrogen receptors (ERα) in luminal breast cancer cells, enhancing the efficacy of conventional treatments like tamoxifen . It also shows synergistic effects when combined with chemotherapy and immunotherapy, indicating its potential in personalized medicine strategies .

- Ovarian Cancer : Studies have demonstrated that shikonin can regulate ovarian follicle development and may have implications for fertility treatments .

Antimicrobial Activity

Shikonin exhibits significant antimicrobial properties against a variety of pathogens:

- Bacterial Infections : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell death.

- Fungal Infections : Shikonin has antifungal activity as well, making it a candidate for treating skin infections caused by fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of shikonin are well-documented:

- Skin Repair : Shikonin promotes wound healing through its anti-inflammatory action, which reduces swelling and accelerates tissue regeneration .

- Chronic Inflammation : It modulates inflammatory pathways, providing potential therapeutic benefits for chronic inflammatory diseases .

Case Studies

Propriétés

Numéro CAS |

39909-84-7 |

|---|---|

Formule moléculaire |

C24H24N2 |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

N-(3,5-dimethylphenyl)-1-[4-[(3,5-dimethylphenyl)iminomethyl]phenyl]methanimine |

InChI |

InChI=1S/C24H24N2/c1-17-9-18(2)12-23(11-17)25-15-21-5-7-22(8-6-21)16-26-24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |

Clé InChI |

VVEYLYLOEXZSFK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |

SMILES canonique |

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |

Key on ui other cas no. |

39909-84-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.